![molecular formula C9H15ClO5P+ B14657178 {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium CAS No. 53722-24-0](/img/structure/B14657178.png)
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium is a chemical compound known for its unique structure and properties. It is classified as a type of chemical entity and has a molecular mass of approximately 269.034 daltons .
Métodos De Preparación
Análisis De Reacciones Químicas
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxides.
Reduction: It can be reduced using common reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chloroacetyl group is replaced by other functional groups.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding acids and alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution and hydrolysis reactions .
Aplicaciones Científicas De Investigación
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular components at the molecular level .
Comparación Con Compuestos Similares
Similar compounds to {1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-methoxypropoxy)oxophosphanium include:
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(ethoxymethoxy)oxophosphanium: This compound has an ethoxymethoxy group instead of a methoxypropoxy group.
{1-[(Chloroacetyl)oxy]prop-2-en-1-yl}(1-ethoxypropoxy)oxophosphanium: This compound features an ethoxypropoxy group, differing slightly in structure and properties.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical behavior, making it a valuable compound for various applications.
Propiedades
Número CAS |
53722-24-0 |
|---|---|
Fórmula molecular |
C9H15ClO5P+ |
Peso molecular |
269.64 g/mol |
Nombre IUPAC |
1-(2-chloroacetyl)oxyprop-2-enyl-(1-methoxypropoxy)-oxophosphanium |
InChI |
InChI=1S/C9H15ClO5P/c1-4-8(13-3)15-16(12)9(5-2)14-7(11)6-10/h5,8-9H,2,4,6H2,1,3H3/q+1 |
Clave InChI |
YXVUDBYNMFLBTD-UHFFFAOYSA-N |
SMILES canónico |
CCC(OC)O[P+](=O)C(C=C)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Ethylsulfanyl)phenyl]piperazine](/img/structure/B14657097.png)
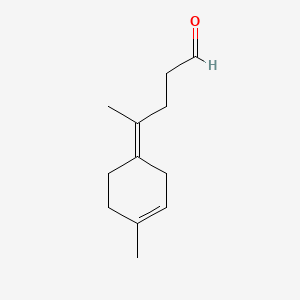
![(NE)-N-[(3-amino-6-chloropyridin-2-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14657122.png)
![2,7-Dimethyl-7-[(prop-2-en-1-yl)oxy]octa-1,3-diene](/img/structure/B14657125.png)
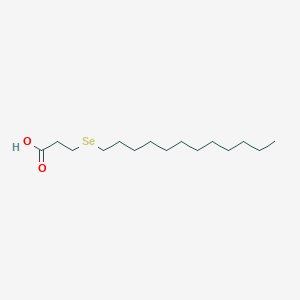

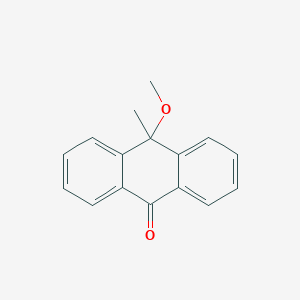

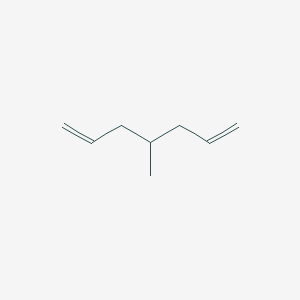
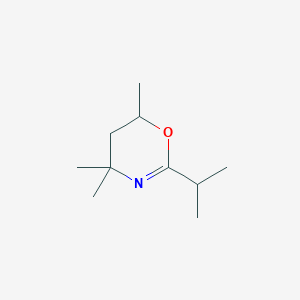
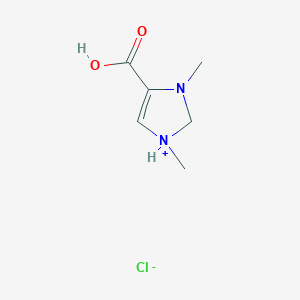


![Benzene, [(2,2-dimethoxy-1-phenylethyl)thio]-](/img/structure/B14657186.png)
